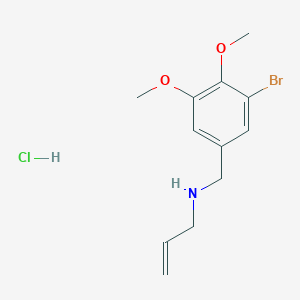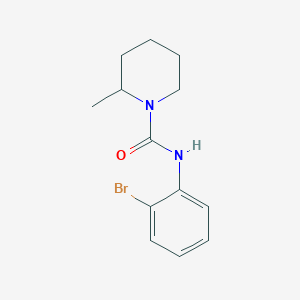![molecular formula C18H18N2O5 B4775183 butyl 3-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B4775183.png)
butyl 3-[(4-nitrobenzoyl)amino]benzoate
Vue d'ensemble
Description
Butyl 3-[(4-nitrobenzoyl)amino]benzoate, also known as NBD-Bu, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a fluorescent probe that is widely used in various biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of butyl 3-[(4-nitrobenzoyl)amino]benzoate involves its ability to undergo photoinduced electron transfer (PET) upon excitation with light. This results in a change in the fluorescence intensity and wavelength of the compound. The PET process is influenced by the local environment of the butyl 3-[(4-nitrobenzoyl)amino]benzoate molecule, such as pH, polarity, and the presence of other molecules. This makes butyl 3-[(4-nitrobenzoyl)amino]benzoate a highly sensitive probe for studying the behavior of biomolecules in complex biological systems.
Biochemical and Physiological Effects:
butyl 3-[(4-nitrobenzoyl)amino]benzoate has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with the normal functioning of cells. However, its incorporation into cell membranes can affect the fluidity and permeability of the membrane, which can have downstream effects on cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
The primary advantage of using butyl 3-[(4-nitrobenzoyl)amino]benzoate in lab experiments is its high sensitivity and specificity for monitoring biomolecules. It is also relatively easy to use and can be incorporated into various experimental systems. However, its fluorescence properties can be affected by the local environment, which can make it challenging to interpret results. Additionally, its incorporation into cell membranes can affect the behavior of the membrane, which can confound experimental results.
Orientations Futures
There are several future directions for research involving butyl 3-[(4-nitrobenzoyl)amino]benzoate. One area of interest is the development of new derivatives of butyl 3-[(4-nitrobenzoyl)amino]benzoate with improved properties, such as increased sensitivity or specificity. Another area of interest is the development of new applications for butyl 3-[(4-nitrobenzoyl)amino]benzoate in areas such as drug discovery and diagnostics. Finally, there is a need for further research on the effects of butyl 3-[(4-nitrobenzoyl)amino]benzoate on cell membranes and its downstream effects on cellular processes.
Applications De Recherche Scientifique
Butyl 3-[(4-nitrobenzoyl)amino]benzoate has a wide range of applications in scientific research. It is primarily used as a fluorescent probe to study the behavior of biomolecules such as proteins, lipids, and nucleic acids. It can be used to monitor the conformational changes, binding interactions, and enzymatic activities of these biomolecules. butyl 3-[(4-nitrobenzoyl)amino]benzoate has also been used to study the structure and function of cell membranes, as it can be incorporated into the lipid bilayer and used to monitor membrane fluidity and permeability.
Propriétés
IUPAC Name |
butyl 3-[(4-nitrobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-2-3-11-25-18(22)14-5-4-6-15(12-14)19-17(21)13-7-9-16(10-8-13)20(23)24/h4-10,12H,2-3,11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSDVCJVGIBCIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 3-{[(4-nitrophenyl)carbonyl]amino}benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-{[(3-hydroxyphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4775108.png)

![5-bromo-2-{[(2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B4775131.png)
![2-cyano-N-mesityl-3-{5-[(2-methylphenoxy)methyl]-2-furyl}acrylamide](/img/structure/B4775149.png)


![3-thia-1-azatricyclo[5.2.2.0~2,6~]undeca-2(6),4-diene-5-carboxylic acid](/img/structure/B4775169.png)


![5-chloro-2-methoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B4775189.png)
![methyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4775197.png)
![4-cyano-5-{[2-cyano-3-(1-isopropyl-1H-indol-3-yl)acryloyl]amino}-N,N,3-trimethyl-2-thiophenecarboxamide](/img/structure/B4775203.png)
![N-(2,4-dichlorophenyl)-2-{[5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4775216.png)